3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Overview
Description
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by its multiple methoxy groups and a sulfanyl group attached to a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and trimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate due to its unique structural features and biological activity.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of methoxy and sulfanyl groups contributes to its ability to interact with biological molecules, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
- 3,4-DIMETHYLPHENYL)-5-{[(3,4,5-TRIMETHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Uniqueness
The uniqueness of 3,4-BIS(3,4-DIMETHOXYPHENYL)-5-{[(3,4,5-TRIMETHOXYPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE lies in its specific arrangement of methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)-5-[(3,4,5-trimethoxyphenyl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O7S/c1-32-20-10-8-18(14-22(20)34-3)27-29-30-28(31(27)19-9-11-21(33-2)23(15-19)35-4)39-16-17-12-24(36-5)26(38-7)25(13-17)37-6/h8-15H,16H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCGJFLCCJSQGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)OC)OC)SCC4=CC(=C(C(=C4)OC)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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